N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenylpropanamide
Description
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Properties
IUPAC Name |
N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-2-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O/c1-13(15-6-4-3-5-7-15)19(28)26-16-8-10-27(11-9-16)18-12-17(20(21,22)23)24-14(2)25-18/h3-7,12-13,16H,8-11H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNMYARJUISVSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C(C)C3=CC=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenylpropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
1. Structural Characteristics
The compound features several key structural components:
- Pyrimidine Ring : Substituted with a trifluoromethyl group, enhancing lipophilicity and metabolic stability.
- Piperidine Ring : Provides basicity and potential interaction sites for biological targets.
- Amide Group : Imparts solubility and bioavailability.
These structural elements contribute to the compound's diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that similar compounds often act as inhibitors or modulators of various enzymes and receptors involved in critical signaling pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on kinases, such as BRAF and Aurora-A, which are crucial in cancer cell proliferation .
- Receptor Modulation : Interaction with neurotransmitter receptors may influence dopaminergic activity, potentially addressing disorders like schizophrenia .
3. Biological Activities
Numerous studies have evaluated the biological activities of compounds related to this compound. Key findings include:
Antitumor Activity
Research indicates that derivatives of pyrimidine and pyrazole exhibit significant antitumor properties, particularly against BRAF(V600E) mutations. For instance:
| Compound | Activity | Target |
|---|---|---|
| Pyrazole Derivatives | Antitumor | BRAF(V600E), EGFR |
| N-{1-[2-methyl...} | Potential Inhibitor | Aurora-A Kinase |
Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting nitric oxide production and cytokine release, suggesting a potential therapeutic role in inflammatory diseases .
Antimicrobial Properties
Certain derivatives have shown promising results against antibiotic-resistant bacteria, indicating their potential as new antimicrobial agents .
4. Case Studies
Several case studies highlight the efficacy of related compounds:
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor activity of a series of pyrazole derivatives against various cancer cell lines. The results showed that specific substitutions on the pyrimidine ring significantly enhanced inhibitory activity against cancer cell proliferation.
Case Study 2: Anti-inflammatory Mechanisms
In a model of endotoxin-induced inflammation, a derivative exhibited reduced levels of pro-inflammatory cytokines, supporting its potential use in treating inflammatory disorders.
5. Conclusion
This compound represents a promising candidate for further pharmacological exploration due to its unique structural features and demonstrated biological activities. Future research should focus on elucidating its precise mechanisms of action and optimizing its pharmacological profile for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
